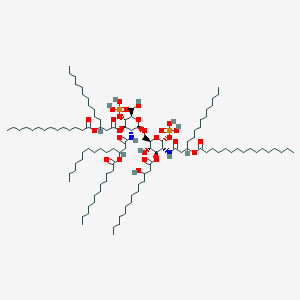![molecular formula C19H21FN8 B1202281 N2-(4-fluorophenyl)-6-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1202281.png)
N2-(4-fluorophenyl)-6-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(4-fluorophenyl)-6-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-1,3,5-triazine-2,4-diamine is a member of piperazines and a member of pyridines.
Wissenschaftliche Forschungsanwendungen
Dopamine and Serotonin Receptor Affinity
- A study explored the potential of derivatives of 1-(4-fluorophenyl)-1H-indoles, including piperazinyl, as potent dopamine D-2 and serotonin 5-HT2 receptor affinities. These derivatives demonstrated central serotonin 5-HT2 receptor antagonism and varied in cataleptogenic properties (Perregaard et al., 1992).
Polyimide Synthesis and Properties
- A research conducted in 2017 investigated the synthesis of triazine-based diamine monomers, including 6-(4-fluorophenyl)-2,4-diamino-1,3,5-triazine, for the development of solution-processable polyimides. These polyimides demonstrated excellent solubility in polar aprotic solvents and superior thermal stability (Li et al., 2017).
Synthesis and Potential Imaging Applications
- A paper described the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a compound aimed at imaging dopamine D4 receptors. This synthesis involved electrophilic fluorination and showed promise in ex vivo studies for brain imaging (Eskola et al., 2002).
Serotonin 5-HT2 Receptor Antagonism
- Another study focused on the synthesis of 3-(4-fluorophenyl)-1H-indoles with piperazinyl substitution. These compounds demonstrated potent receptor binding and inhibited the quipazine-induced head twitch syndrome in rats, indicating serotonin 5-HT2 receptor antagonism (Andersen et al., 1992).
Adenosine A2a Receptor Antagonism
- A 2004 study explored piperazine derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine as adenosine A(2a) receptor antagonists, showing potential in rodent models of Parkinson's disease. This research highlighted the efficacy of certain diamine components in achieving low nanomolar affinity toward A(2a) receptors (Vu et al., 2004).
Inhibitors of Tumor Cells and DNA Damage Protection
- A study in 2020 synthesized novel fluorinated 1,5-disubstituted-1,3,5-triazepine-6,7-dione derivatives from 5,6-bis(4-fluorophenyl)-1,2,4-triazine-3-thiol. These compounds exhibited potential activity against CDK2 in tumor cells, suggesting their role as inhibitors (Bawazir & -Rahman, 2020).
Potential Central Nervous System Agents
- Research on 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines indicated their neuroleptic-like activity, with certain compounds showing effects comparable to chlorpromazine. This suggests their potential as central nervous system agents (Hino et al., 1988).
Eigenschaften
Molekularformel |
C19H21FN8 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
2-N-(4-fluorophenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H21FN8/c20-14-4-6-15(7-5-14)23-19-25-16(24-18(21)26-19)13-27-9-11-28(12-10-27)17-3-1-2-8-22-17/h1-8H,9-13H2,(H3,21,23,24,25,26) |
InChI-Schlüssel |
YHQWJNLLOVRYIG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N)C4=CC=CC=N4 |
Kanonische SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



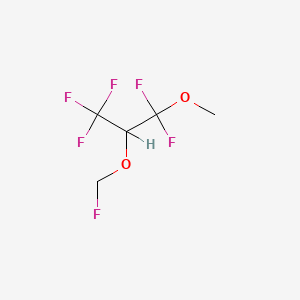
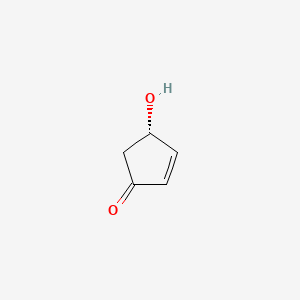

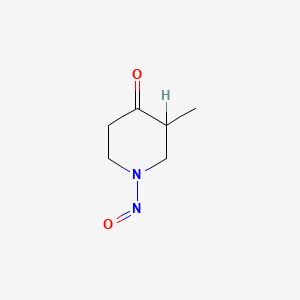


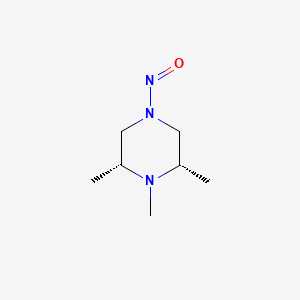

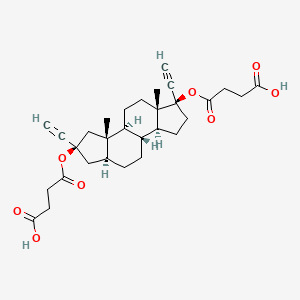
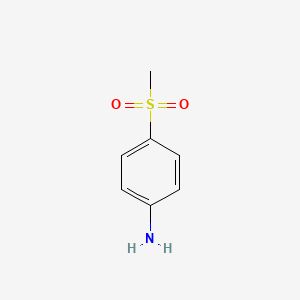
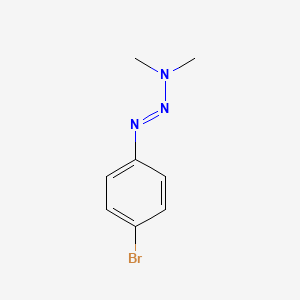
![6-ethyl-3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-(phenylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1202216.png)
![3-[[[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl-(2-hydroxyethyl)amino]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1202219.png)
